5-Ethyl-1,2-oxazol-3-amine Hydrochloride

説明

Chemical Structure and Properties

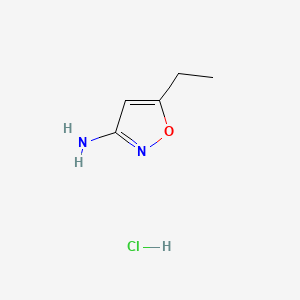

5-Ethyl-1,2-oxazol-3-amine Hydrochloride (CAS: 19754-80-4) is a heterocyclic compound featuring a five-membered oxazole ring substituted with an ethyl group at position 5 and an amine group at position 3, forming a hydrochloride salt. Its molecular formula is C₆H₁₀ClN₂O, with a molecular weight of 162.61 g/mol. Key structural features include:

- Oxazole core: Aromatic ring with oxygen and nitrogen atoms at positions 1 and 2, respectively.

- Ethyl substituent: Enhances lipophilicity and influences steric interactions.

- Amine hydrochloride: Improves solubility in polar solvents and stabilizes the compound via ionic interactions.

Applications

This compound serves as a critical building block in pharmaceutical synthesis, particularly in developing kinase inhibitors and antimicrobial agents. Its structural simplicity and reactivity make it valuable for derivatization in drug discovery.

特性

分子式 |

C5H9ClN2O |

|---|---|

分子量 |

148.59 g/mol |

IUPAC名 |

5-ethyl-1,2-oxazol-3-amine;hydrochloride |

InChI |

InChI=1S/C5H8N2O.ClH/c1-2-4-3-5(6)7-8-4;/h3H,2H2,1H3,(H2,6,7);1H |

InChIキー |

SOINQWGNGZUPFY-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC(=NO1)N.Cl |

製品の起源 |

United States |

準備方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-Ethyl-1,2-oxazol-3-amine Hydrochloride typically involves three main stages:

- Formation of a β-diketone or acetoacetonitrile intermediate through base-mediated condensation reactions.

- Conversion of the intermediate to a hydrazone or amidoxime derivative using hydrazide or hydroxylamine hydrochloride.

- Cyclization/ring closure under acidic or alkaline conditions to form the isoxazole ring, followed by isolation of the hydrochloride salt.

This approach is consistent with methods used for related 3-amino-5-substituted isoxazoles, as detailed in patent CN107721941B and related literature.

Detailed Preparation Procedure from Patent CN107721941B

Although this patent primarily describes the preparation of 3-amino-5-methyl isoxazole, the methodology is adaptable to 5-ethyl derivatives by substituting the methyl group with an ethyl group in the starting materials.

Step 1: Synthesis of Acetyl Acetonitrile Intermediate

- React ethyl acetate with acetonitrile in the presence of a metal base (NaH, n-BuLi, or LDA) to generate acetyl acetonitrile.

- Metal base equivalents: 1.1 to 1.4 equiv based on acetonitrile.

- Reaction solvent: Toluene or similar organic solvent.

- Temperature: Approximately 110 °C.

- Duration: Until completion of substitution reaction.

Step 2: Formation of Hydrazone

- Dissolve acetyl acetonitrile in an alcohol solvent (methanol or ethanol).

- Add p-toluenesulfonyl hydrazide in a molar ratio of approximately 1:0.95–1 (acetyl acetonitrile:hydrazide).

- Reflux the mixture for about 2 hours.

- Cool and crystallize to obtain a white crystalline hydrazone solid.

- Yield and purity example: 88% yield, 99% HPLC purity.

Step 3: Ring Closure to Form Isoxazole

- Prepare a mixture of hydroxylamine hydrochloride and potassium carbonate in water to dissociate hydroxylamine.

- Add the hydrazone and a suitable solvent such as diethoxymethane, ethylene glycol dimethyl ether, or 2-methyltetrahydrofuran.

- Heat the reaction mixture to 80–85 °C for 2 hours to promote ring closure.

- Cool and acidify with concentrated hydrochloric acid to pH 1.

- Stir for 1 hour, separate layers, discard organic phase.

- Adjust aqueous phase to pH 10–12 with 20% sodium hydroxide to precipitate the product.

- Filter and dry to obtain 3-amino-5-alkyl isoxazole as light yellow crystals.

- Yield and purity example: 78–80% yield, ~98.7–98.8% HPLC purity.

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Ethyl acetate + acetonitrile + NaH/n-BuLi/LDA | Toluene | ~110 | Until done | N/A | N/A | Formation of acetyl acetonitrile |

| 2 | Acetyl acetonitrile + p-toluenesulfonyl hydrazide | Methanol or ethanol | Reflux (~65) | 2 h | 88–90 | 99 | Hydrazone crystallization |

| 3 | Hydrazone + hydroxylamine hydrochloride + K2CO3 | Diethoxymethane or ethers | 80–85 | 2 h | 78–80 | 98.7–98.8 | Ring closure and isolation |

Alternative Methods and Catalysts

Additional synthetic routes for isoxazole derivatives, including 5-substituted analogs, have been reported in the literature:

- One-pot copper(I)-catalyzed cycloaddition of alkynes with hydroxylamine derivatives for rapid isoxazole formation.

- Base-catalyzed condensation of nitroacetic esters with dipolarophiles in aqueous media, avoiding toxic solvents.

- Use of ionic liquids as green solvents for β-diketone and hydroxylamine reactions to form isoxazoles with excellent yields.

- Ultrasound-assisted synthesis of 3-alkyl-5-aryl isoxazoles under mild conditions without catalysts, offering shorter reaction times and easier work-up.

While these methods are promising, their direct application to this compound requires adaptation and validation.

Preparation of Hydrochloride Salt

The hydrochloride salt is typically formed by acidifying the free amine with concentrated hydrochloric acid after the cyclization step. The acidification is done to pH ~1, followed by isolation of the salt by filtration and drying. This step improves compound stability and facilitates purification.

Research Outcomes and Analytical Data

The preparation methods detailed above report the following key outcomes:

- High purity of the final 3-amino-5-alkyl isoxazole products, with HPLC purities consistently above 98.5%.

- Good to excellent yields ranging from 78% to 90%, depending on solvents and reaction conditions.

- Reproducibility demonstrated by multiple solvent systems (methanol, ethanol, diethoxymethane, 2-methyltetrahydrofuran).

- Crystalline solid products facilitating purification and characterization.

Typical characterization data include:

- NMR (1H and 13C) confirming the chemical structure.

- High-resolution mass spectrometry (HRMS) matching expected molecular weights.

- Melting point and crystallinity data consistent with pure hydrochloride salts.

Summary Table of Preparation Parameters for this compound

| Parameter | Typical Value/Range | Comments |

|---|---|---|

| Starting materials | Ethyl acetate, acetonitrile, hydroxylamine hydrochloride | Base and acid catalysts used |

| Metal base | Sodium hydride (NaH), n-BuLi, or LDA | 1.1–1.4 equiv relative to nitrile |

| Solvents | Toluene, methanol, ethanol, diethoxymethane, 2-methyltetrahydrofuran | Selected based on step |

| Reaction temperatures | 80–110 °C | Step-dependent |

| Reaction times | 2 hours (hydrazone formation, ring closure) | Optimized for yield and purity |

| Yields | 78–90% | High for heterocyclic amines |

| Purity (HPLC) | >98.5% | Suitable for research and pharma |

| Final form | Light yellow crystalline hydrochloride salt | Stable and easy to handle |

化学反応の分析

Types of Reactions

5-Ethyl-1,2-oxazol-3-amine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

Substitution: The compound can undergo substitution reactions, where different substituents replace the hydrogen atoms on the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, which can be further utilized in different applications .

科学的研究の応用

Pharmaceutical Applications

The primary application of 5-Ethyl-1,2-oxazol-3-amine hydrochloride lies in its role as a pharmaceutical intermediate. It has been studied for its potential use in the synthesis of various bioactive compounds:

- Antibiotics : This compound serves as a precursor for synthesizing sulfonamide antibiotics, which are widely used to treat bacterial infections. Research indicates that derivatives of oxazole compounds exhibit antibacterial properties and can enhance the efficacy of existing antibiotics .

- Antidepressants : Some studies suggest that oxazole derivatives may act as monoamine oxidase inhibitors, which are important in the treatment of depression and anxiety disorders. The structural similarity of this compound to known inhibitors positions it as a candidate for further exploration in this area .

Case Study 1: Antibacterial Activity

A study published in a peer-reviewed journal highlighted the antibacterial efficacy of this compound derivatives against various strains of bacteria. The results indicated that modifications to the oxazole ring could enhance antimicrobial activity significantly. For instance, substituting different alkyl groups on the nitrogen atom led to improved potency against resistant bacterial strains .

Case Study 2: Neuropharmacological Effects

Research conducted on the neuropharmacological effects of oxazole derivatives demonstrated that certain compounds exhibited significant inhibition of monoamine oxidase activity. This suggests potential applications in treating neurodegenerative diseases and mood disorders. The study emphasized the importance of structural modifications in enhancing biological activity .

作用機序

The mechanism of action of 5-Ethyl-1,2-oxazol-3-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

類似化合物との比較

Comparative Data Table

Key Research Findings

Hydrogen Bonding and Solubility : Oxazole derivatives generally exhibit lower solubility than oxadiazoles due to fewer hydrogen-bond acceptors. For example, this compound has 3 acceptors vs. 4 in oxadiazole analogues, correlating with reduced aqueous solubility.

Bioactivity : Ethyl-substituted oxazoles show higher antimicrobial activity compared to methyl-substituted variants, likely due to increased membrane permeability.

Metabolic Stability : Cyclopropyl-substituted oxadiazoles demonstrate superior metabolic stability in hepatic microsomes, making them preferred for drug development.

Q & A

Q. How can researchers optimize the synthesis of 5-Ethyl-1,2-oxazol-3-amine Hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Reagent Selection : Use oxidizing agents (e.g., potassium permanganate) for oxazole ring formation and reducing agents (e.g., lithium aluminum hydride) for amine group stabilization .

- Reaction Conditions : Control temperature (e.g., reflux at 80–100°C) and solvent polarity (e.g., acetonitrile for cyclization reactions) to minimize side products .

- Purification : Employ recrystallization with solvents like pet-ether or ethanol to isolate high-purity hydrochloride salts .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm ethyl and oxazole ring substituents (e.g., δ 1.2–1.4 ppm for ethyl CH, δ 8.1–8.3 ppm for oxazole protons) .

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H] at m/z 163.6) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

- Acidic Conditions (pH < 4) : The compound remains stable due to protonation of the amine group, preventing hydrolysis .

- Neutral/Alkaline Conditions (pH ≥ 7) : Hydrolysis of the oxazole ring occurs, leading to degradation products (e.g., carboxylic acids). Stability assays should include buffered solutions (pH 3–6) for long-term storage studies .

Advanced Research Questions

Q. What computational methods are effective in predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., antimicrobial enzymes) based on hydrogen bonding and hydrophobic contacts at the oxazole ring .

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to analyze electron density distribution and reactive sites for electrophilic/nucleophilic attacks .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. How should researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial potency)?

Methodological Answer:

- Standardized Assays : Replicate studies using CLSI/M07-A11 guidelines for MIC determinations against S. aureus and E. coli .

- Structural Confirmation : Verify compound purity (via HPLC) and stereochemistry (via X-ray crystallography) to rule out impurities as confounding factors .

- Control Experiments : Include reference compounds (e.g., ciprofloxacin) and solvent-only controls to validate assay conditions .

Q. What strategies mitigate side reactions during functionalization of the oxazole ring?

Methodological Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during alkylation or acylation reactions .

- Regioselective Catalysis : Employ Pd(OAc)/Xantphos for Suzuki-Miyaura couplings at the 5-position of the oxazole ring .

- In Situ Monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress and halt at 80–90% conversion .

Q. How can researchers design comparative studies to evaluate the uniqueness of this compound against analogs?

Methodological Answer:

- Structural Variations : Compare with 3-methyl, 5-cyclopropyl, and phenyl-substituted oxazole derivatives (e.g., logP, polar surface area) to assess bioavailability differences .

- Bioactivity Profiling : Parallel assays for cytotoxicity (MTT on HEK293 cells) and antimicrobial activity (agar diffusion) to identify structure-activity relationships (SAR) .

- Thermodynamic Studies : DSC/TGA to compare thermal stability (decomposition >200°C indicates stronger crystal lattice interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。